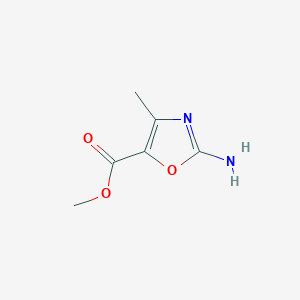

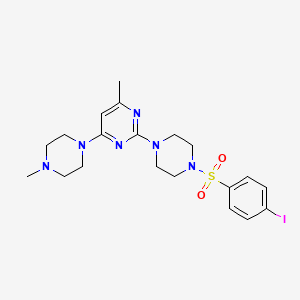

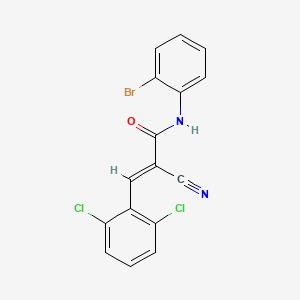

![molecular formula C27H21N3O4S B2515548 5-[(2-萘-1-基乙酰)氨基]-4-氧代-3-苯基噻吩并[3,4-d]嘧啶-1-羧酸乙酯 CAS No. 851947-62-1](/img/structure/B2515548.png)

5-[(2-萘-1-基乙酰)氨基]-4-氧代-3-苯基噻吩并[3,4-d]嘧啶-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridazine derivatives has been explored through various reactions starting with different precursors. In one study, the compound 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide. This compound was then used to generate a series of novel thieno[2,3-c]pyridazines through reactions with different reagents such as acetylacetone, ethyl acetoacetate, and nitrous acid, leading to various fused heterocyclic systems .

Molecular Structure Analysis

The molecular structures of the synthesized thieno[2,3-c]pyridazine derivatives were confirmed using elemental analyses and spectral data. These analyses are crucial for verifying the identity and purity of the compounds. Spectral techniques such as NMR, CMR, and FT-IR were employed to elucidate the structural features of the synthesized compounds, ensuring that the desired transformations had occurred .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-c]pyridazine derivatives was demonstrated through their ability to undergo cyclocondensation reactions with various reagents. For instance, the carbohydrazide derived from the amino ester could react with acetic anhydride, formic acid, and triethyl orthoformate to yield pyrimidothienopyridazines. These reactions highlight the versatility of thieno[2,3-c]pyridazine derivatives as intermediates for the synthesis of a wide range of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by physicochemical analysis. This includes determining their solubility, melting points, and stability under different conditions. The antibacterial activities of the new compounds were evaluated against various bacterial strains, indicating their potential as therapeutic agents. The antibacterial activity was assessed in vitro against both Gram-positive and Gram-negative bacteria, providing insights into the spectrum of activity of these compounds .

The studies on thieno[2,3-c]pyridazine derivatives have shown that these compounds can be synthesized through a variety of chemical reactions, leading to a diverse array of heterocyclic systems with potential biological activities. The antibacterial activity of these compounds has been a particular focus, with several derivatives exhibiting promising results against different bacterial strains. This suggests that thieno[2,3-c]pyridazine derivatives could serve as valuable lead compounds for the development of new antibacterial agents. The use of different substituents and functional groups can significantly influence the biological activity, highlighting the importance of structural modifications in drug design .

科学研究应用

合成和生物活性

相关杂环化合物的合成为开发具有潜在抗病毒、抗菌和抗真菌活性的新治疗剂奠定了基础。例如,由相关结构合成的化合物对 H5N1 病毒表现出有希望的抗病毒活性,在 MDCK 细胞的斑块减少试验中,特定化合物显示出比其他化合物更高的有效性 (Flefel 等,2014)。此外,3-羟基萘-1, 4-二酮衍生物的合成和生物学评价揭示了它们的体外抗氧化和抗炎活性,突出了这些化合物的治疗潜力 (Kumar 等,2017)。

抗菌和抗氧化性能

新型噻吩并[2,3-c]嘧啶及其衍生物的开发扩展了抗菌研究的范围。这些化合物从 3-氨基-5-苯基-2-乙氧羰基噻吩并[2,3-c]嘧啶开始,已对其抗菌活性进行了研究,为治疗细菌感染提供了新途径 (Al-Kamali 等,2014)。此外,衍生自 2-乙酰萘的新型杂环的抗氧化活性证明了这些化合物在对抗氧化应激方面的潜力,进一步强调了它们的治疗意义 (Taha,2012)。

抗肿瘤和酶抑制

与 5-[(2-萘-1-基乙酰)氨基]-4-氧代-3-苯基噻吩并[3,4-d]嘧啶-1-羧酸乙酯 相关的化合物已被评估其抗肿瘤特性和抑制特定酶的能力。某些衍生物的合成和抗癌活性评价为潜在抗癌药物的设计提供了见解 (Gouhar & Raafat,2015)。此外,从嘧啶衍生物中发现新型腺苷 A1 受体变构调节剂和拮抗剂,展示了这些化合物在调节受体活性中的重要性,这可能导致治疗各种疾病的新治疗策略 (Ferguson 等,2008)。

属性

IUPAC Name |

ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4S/c1-2-34-27(33)24-21-16-35-25(23(21)26(32)30(29-24)19-12-4-3-5-13-19)28-22(31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14,16H,2,15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOXGFWJOQEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

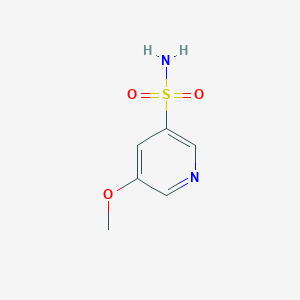

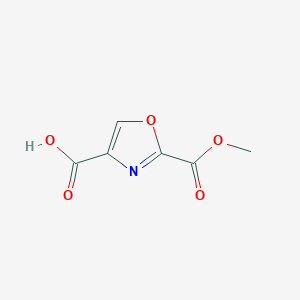

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

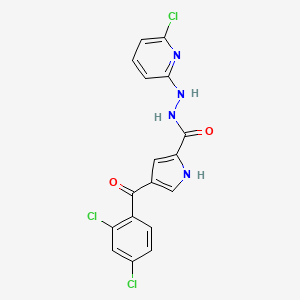

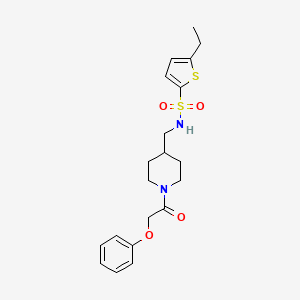

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

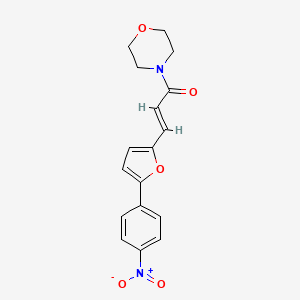

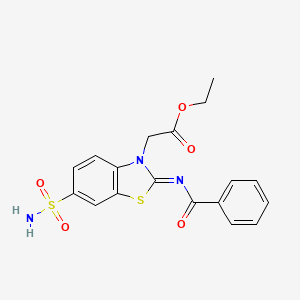

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)